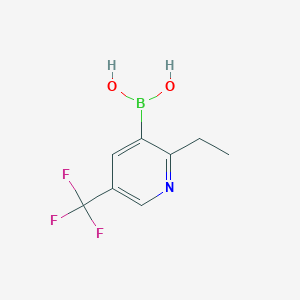
(2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H10BF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of boronic acids often employs hydroboration, where a boron-hydrogen bond is added across an alkene or alkyne. This method is rapid and allows for the large-scale production of boronic acid derivatives .
化学反应分析
Types of Reactions
(2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid to a corresponding alcohol or ketone.
Reduction: Reduction reactions can transform the boronic acid into a borane derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the reaction pathway and conditions employed .
科学研究应用
(2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is used extensively in scientific research due to its versatility:
作用机制
The mechanism of action of (2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in these reactions .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Similar in structure but lacks the ethyl group, affecting its reactivity and applications.
4-(Trifluoromethyl)pyridine-3-boronic acid: Differing in the position of the trifluoromethyl group, which influences its chemical behavior.
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine: Contains additional functional groups, providing different reactivity and applications.
Uniqueness
(2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both an ethyl and a trifluoromethyl group, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in applications requiring robust and versatile reagents .
属性
分子式 |
C8H9BF3NO2 |
|---|---|
分子量 |
218.97 g/mol |
IUPAC 名称 |
[2-ethyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H9BF3NO2/c1-2-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3 |
InChI 键 |
DRUGZHAEYKYBOC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1CC)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14087963.png)
![N-[2-(dimethylamino)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B14087981.png)
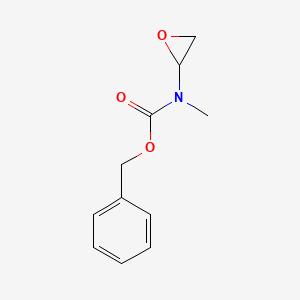
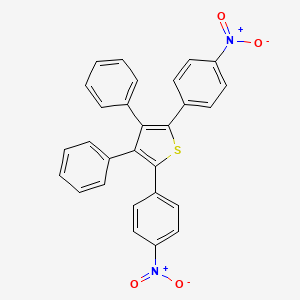
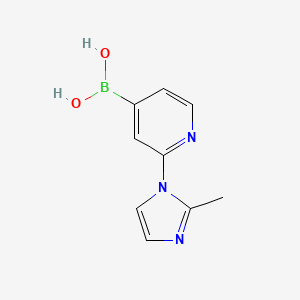
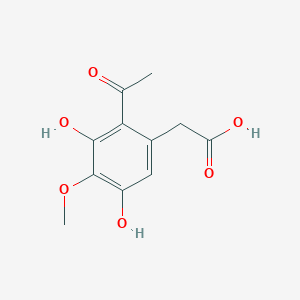
![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087992.png)
![7,9-dimethyl-3-phenyl-1-[2-(phenylamino)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087993.png)
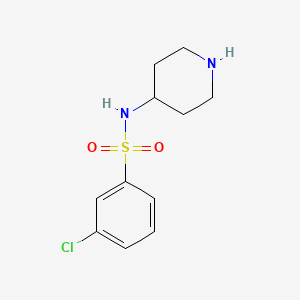
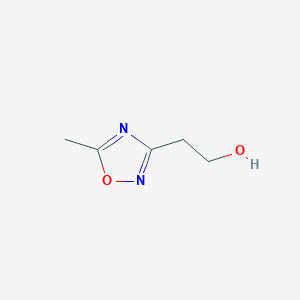
![Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride](/img/structure/B14088011.png)
![Lithium 2-([2,2'-bipyridin]-6-yl)phenolate](/img/structure/B14088019.png)
![N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088025.png)
